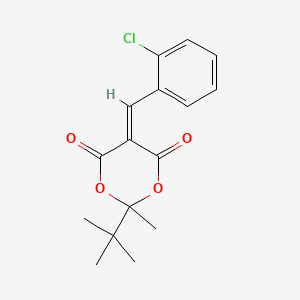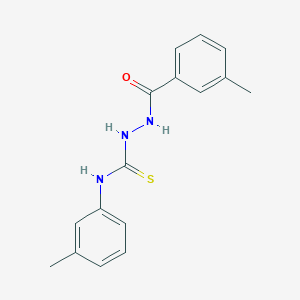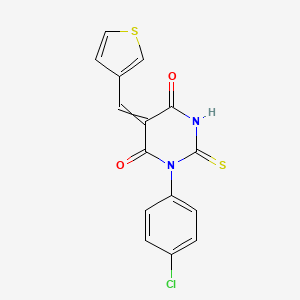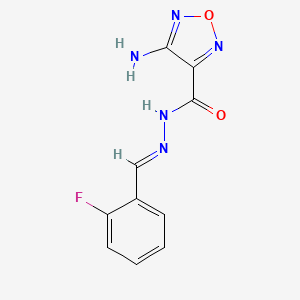![molecular formula C17H18N4O2 B5539786 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide typically involves reactions of pyrazole or oxazole derivatives with various reagents. For example, Asegbeloyin et al. (2014) described the synthesis of a related compound by reacting pyrazole derivatives with benzoyl hydrazide in ethanol, which may provide insights into potential synthesis pathways for the target compound (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often exhibits non-planar configurations with specific functional groups contributing to their spatial arrangement. This is highlighted in the study of pyrazole derivatives by Kariuki et al. (2021), where X-ray diffraction analysis showed a nonplanar molecular structure (Kariuki et al., 2021).
Chemical Reactions and Properties
These compounds typically exhibit a range of chemical reactions, often forming complexes with metals. As demonstrated by Asegbeloyin et al. (2014), pyrazole derivatives can react with Co(II), Ni(II), and Cu(II) halides, suggesting potential coordination chemistry relevant to N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties of related compounds can be characterized by their crystalline structure, as detailed in the structural analysis by Kariuki et al. (2021). These properties are essential for understanding the material characteristics of such compounds (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, can be inferred from similar studies. For instance, the study by Asegbeloyin et al. (2014) on pyrazole derivatives provides insights into the potential cytotoxic and antimicrobial activities of these compounds (Asegbeloyin et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with pyrazole and oxazolyl motifs, similar to the structure of interest. These studies have explored various synthetic routes, including reactions involving azides and electron-poor olefins, leading to a range of heterocyclic compounds such as pyrazolines, triazolines, and other related structures. Such synthetic strategies are crucial for developing new materials and pharmaceuticals with specific properties (Broeckx et al., 1971).
Biological Activity
Compounds containing pyrazole and oxazolyl groups have been evaluated for their biological activities. For example, research has demonstrated the antimicrobial and anti-inflammatory potential of these compounds. They have been tested against a variety of microbial strains, showing moderate to potent activities, which highlights their potential as leads for developing new antimicrobial agents (Kendre et al., 2015).
Chemical Reactivity and Applications
Studies on the chemical reactivity of related compounds have contributed to understanding their potential applications in materials science and as intermediates in organic synthesis. For instance, the reactivity of azides with olefins has been exploited to synthesize a wide range of heterocyclic compounds, which could serve as valuable intermediates in the synthesis of more complex molecules (Broeckx et al., 1971).
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-15(21-10-6-9-19-21)16(22)18-11-14-12-23-17(20-14)13-7-4-3-5-8-13/h3-10,12,15H,2,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOPZAISBQBHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=COC(=N1)C2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)


![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)




![3-(2-phenoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539751.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)
![N-[2-(dimethylamino)-4-quinolinyl]tricyclo[3.3.1.0~3,7~]nonane-1-carboxamide](/img/structure/B5539770.png)


